molecular formula C12H22Cl3NS2 B14351553 7,7,7-Trichloroheptyl diethylcarbamodithioate CAS No. 90831-78-0

7,7,7-Trichloroheptyl diethylcarbamodithioate

Cat. No.: B14351553
CAS No.: 90831-78-0
M. Wt: 350.8 g/mol
InChI Key: JLAKQMIUCAHLFF-UHFFFAOYSA-N
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Description

7,7,7-Trichloroheptyl diethylcarbamodithioate is an organosulfur compound known for its unique chemical structure and properties It is a derivative of carbamodithioic acid and is characterized by the presence of three chlorine atoms on the heptyl chain and a diethylcarbamodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,7-Trichloroheptyl diethylcarbamodithioate typically involves the reaction of 7,7,7-trichloroheptanol with diethylcarbamodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{7,7,7-Trichloroheptanol} + \text{Diethylcarbamodithioic acid} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of catalysts and purification techniques, such as distillation and recrystallization, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7,7,7-Trichloroheptyl diethylcarbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The chlorine atoms on the heptyl chain can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Hydroxyl or amino derivatives.

Scientific Research Applications

7,7,7-Trichloroheptyl diethylcarbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 7,7,7-Trichloroheptyl diethylcarbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. This property is utilized in various applications, such as metal ion detection and removal. Additionally, the compound’s ability to undergo redox reactions makes it a valuable tool in studying oxidative stress and related biological processes.

Comparison with Similar Compounds

Similar Compounds

    Sodium diethyldithiocarbamate: A related compound used as a chelating agent and in the treatment of heavy metal poisoning.

    Silver diethyldithiocarbamate: Known for its use in analytical chemistry for the detection of arsenic.

    Carbamodithioic acid, diethyl-, 7,7,7-trichloroheptyl ester: A structurally similar compound with comparable properties.

Uniqueness

7,7,7-Trichloroheptyl diethylcarbamodithioate stands out due to the presence of three chlorine atoms on the heptyl chain, which imparts unique chemical reactivity and potential biological activity. Its versatility in undergoing various chemical reactions and forming stable complexes with metal ions makes it a valuable compound in both research and industrial applications.

Properties

CAS No.

90831-78-0

Molecular Formula

C12H22Cl3NS2

Molecular Weight

350.8 g/mol

IUPAC Name

7,7,7-trichloroheptyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C12H22Cl3NS2/c1-3-16(4-2)11(17)18-10-8-6-5-7-9-12(13,14)15/h3-10H2,1-2H3

InChI Key

JLAKQMIUCAHLFF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCCCCCCC(Cl)(Cl)Cl

Origin of Product

United States

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